molecular formula C9H5IN2O3 B13304636 5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13304636
M. Wt: 316.05 g/mol
InChI Key: HSXBVSYBYAUUNB-UHFFFAOYSA-N
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Description

5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features an oxadiazole ring substituted with an iodophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-iodobenzoic acid with amidoxime under acidic conditions to form the oxadiazole ring . The reaction conditions often require a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the iodine atom or modifications to the oxadiazole ring.

Mechanism of Action

The mechanism of action of 5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group can facilitate binding to specific sites, while the oxadiazole ring can participate in hydrogen bonding or other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both an iodophenyl group and an oxadiazole ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H5IN2O3

Molecular Weight

316.05 g/mol

IUPAC Name

5-(2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H5IN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)

InChI Key

HSXBVSYBYAUUNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)I

Origin of Product

United States

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